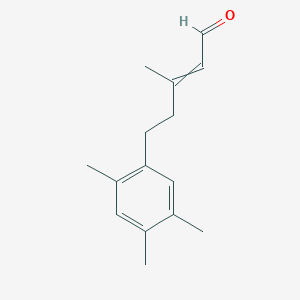![molecular formula C14H16O3 B14203127 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid CAS No. 876013-91-1](/img/structure/B14203127.png)
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure It is characterized by the presence of an ethenyl group, a propan-2-yl ether, and a phenylprop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a phenol derivative with an appropriate alkyl halide to introduce the propan-2-yl ether group. This is followed by a Heck reaction to introduce the ethenyl group. The final step involves the formation of the prop-2-enoic acid moiety through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to minimize side reactions and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Applications De Recherche Scientifique
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed biological effects. The prop-2-enoic acid moiety can also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-enoic acid: Lacks the ethenyl and propan-2-yl ether groups, making it less reactive in certain chemical reactions.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of the ethenyl and propan-2-yl ether groups, leading to different reactivity and applications.
Uniqueness
3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both the ethenyl and propan-2-yl ether groups. These functional groups enhance its reactivity and make it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
876013-91-1 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
3-(3-ethenyl-4-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H16O3/c1-4-12-9-11(6-8-14(15)16)5-7-13(12)17-10(2)3/h4-10H,1H2,2-3H3,(H,15,16) |
Clé InChI |
PJKZJDKWMOXGOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




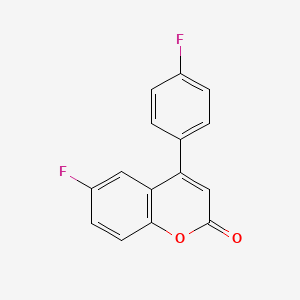
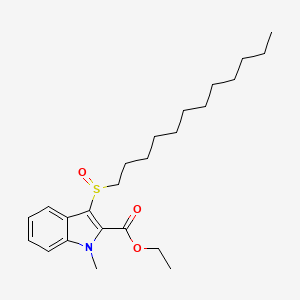
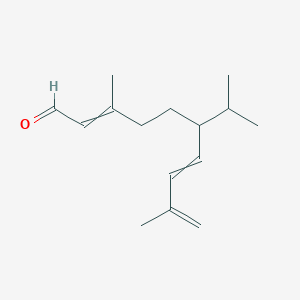
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
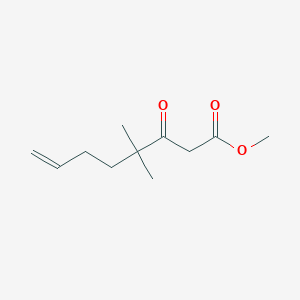
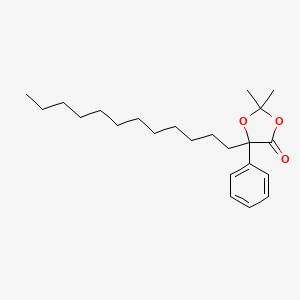

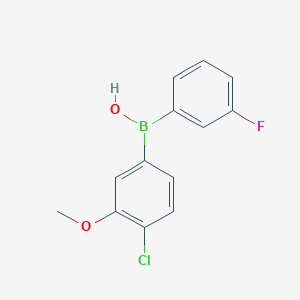
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)
